molecular formula C9H6BrFN2O B8353621 8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one

8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one

Cat. No. B8353621
M. Wt: 257.06 g/mol
InChI Key: NFZREKUFJJKEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C9H6BrFN2O and its molecular weight is 257.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

8-bromo-7-fluoro-3-methyl-1H-quinoxalin-2-one

InChI

InChI=1S/C9H6BrFN2O/c1-4-9(14)13-8-6(12-4)3-2-5(11)7(8)10/h2-3H,1H3,(H,13,14)

InChI Key

NFZREKUFJJKEQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2)F)Br)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of water (14 mL) and 30% H2O2 (30.0 mL, 294 mmol) was added slowly dropwise to a solution of 8-bromo-7-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (600e) (21.7 g, 84 mmol) in 1 N NaOH (168 mL, 168 mmol) and MeOH (140 mL). The flask was fitted with a reflux condenser and heated at 85° C. for 3 h. LC-MS indicated ca. 87% conversion to the desired product (M+1=257.0/259.0). The reaction mixture was cooled to RT and acidified with 2 N HCl to ca. pH 6 and was diluted with CHCl3/IPA(4:1) (100 mL), added to a separatory funnel. The resulting suspension was filtered through a sintered glass frit, washing with water and dried affording 8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one (5.83 g, 22 mmol, 22% yield) as a light brown solid. m/z (ESI, +ve ion) 257.0/259.0 (M+H)+. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.83 (1H, br. s.), 7.67-7.88 (1H, m), 7.34 (1H, t, J=8.4 Hz), 2.43 (3H, s). 19F NMR (377 MHz, DMSO-d6) δ ppm −104.13 (1F, s). The aq. solution was extracted with CHCl3:i-PrOH 9:1 (6×100 mL), dried over MgSO4, filtered and concentrated affording additional 8-bromo-7-fluoro-3-methylquinoxalin-2(1H)-one (12.51 g, 49 mmol, 58% yield) as a dark brown amorphous solid (ca. 80% purity). The material was used in the subsequent step without further purification.
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
8-bromo-7-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Quantity
21.7 g
Type
reactant
Reaction Step Two
Name
Quantity
168 mL
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.